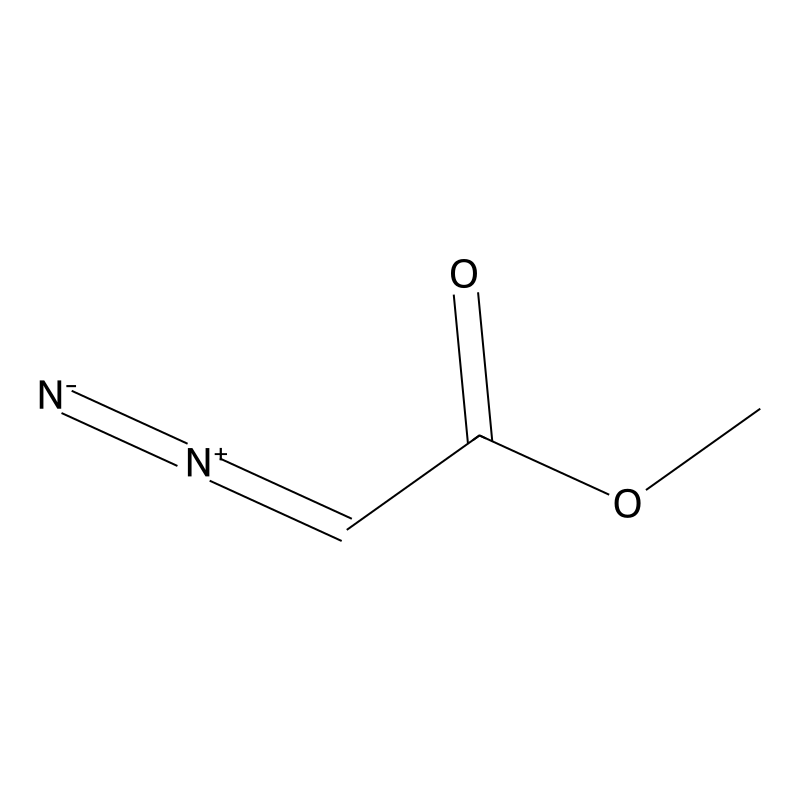

Methyl diazoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

frontier molecular orbitals FMO in methyl diazoacetate reactions

Revised FMO Analysis for Methyl Diazoacetate

The table below compares the traditional and revised FMO descriptions for this compound.

| Aspect | Traditional FMO Model | Revised FMO Model |

|---|---|---|

| Relevant Unoccupied Orbital | LUMO+1 (ψ₃, the heteropropargyl anion fragment orbital) [1] | LUMO (πN=N, the perpendicular N=N π orbital) [1] [2] |

| Interaction Partner | HOMO(dipolarophile/enamine) with LUMO+1(diazo) [1] | HOMO(dipolarophile/enamine) with LUMO(diazo) (π*N=N) [1] [2] |

| Postulated Mechanism | Concerted 1,3-dipolar cycloaddition [1] | Stepwise pathway through zwitterionic intermediates [1] [2] [3] |

| Energetics | Higher barrier for concerted path [1] | Barrier ~40 kJ mol⁻¹ lower for stepwise path (in CHCl₃) [1] |

The Stepwise Reaction Mechanism

The revised mechanism for the reaction of this compound with enamines involves a stepwise process with a low-energy zwitterionic intermediate [1] [3].

Key Experimental and Computational Evidence

The revised mechanism is supported by kinetic studies and advanced computational calculations [1].

- Kinetic Analysis: Time-resolved NMR spectroscopy monitored the disappearance of enamines in reactions with this compound. The highly negative activation entropy (ΔS‡ ≈ -222 J mol⁻¹ K⁻¹) indicated an ordered transition state but was not conclusive for a concerted mechanism [1].

- NMR Observation of Intermediates: NMR experiments directly detected the formation of zwitterionic intermediates and their tautomers, such as hydrazonoenamines, which subsequently cyclized to the final pyrazoline products [1] [3].

- Computational Energy Profiles: Dispersion-corrected Density Functional Theory (DFT-D3) calculations compared the energy barriers for the concerted and stepwise pathways, revealing the stepwise path is approximately 40 kJ mol⁻¹ lower in energy in CHCl₃ [1].

Implications for Reaction Design

This revised understanding provides practical insights for designing and optimizing reactions involving this compound.

- Predicting Reactivity: The HOMO(enamine)-LUMO(π*N=N) interaction is the primary controlling factor for these stepwise reactions [1] [2].

- Stereoselectivity Control: The stepwise mechanism through a zwitterion offers potential points for controlling stereochemistry that are not present in a single concerted transition state [1].

- Beyond Enamines: This principle may extend to other reactions with electron-rich dipolarophiles. The key is identifying the true LUMO and recognizing that strong HOMO-LUMO attractions can favor stepwise, zwitterionic mechanisms over concerted ones [2].

References

Electrophilicity Parameters of Methyl Diazoacetate and Related Diazoalkanes

The electrophilicity of methyl diazoacetate has been quantitatively determined through kinetic studies. The table below summarizes the key parameters for this compound and other diazo compounds for comparison [1] [2] [3].

| Diazo Compound | Electrophilicity Parameter (E) | Nucleophilicity Parameter (N) | Nucleophile-Specific Parameter (sN) |

|---|---|---|---|

| This compound | -18.50 | 8.89 | 1.02 |

| Dimethyl Diazomalonate | -20.99 | 0.79 | 0.81 |

| 4-Nitrophenyldiazomethane | -19.11 | 12.42 | 0.72 |

| Diphenyldiazomethane | -20.56 | 11.02 | 0.77 |

The electrophilicity parameter (E) places this compound in a moderate position on the scale of characterized diazoalkanes. Its electrophilicity is significantly weaker (by 11-14 orders of magnitude) than that of a benzenediazonium ion [2] [3].

Experimental Protocol for Electrophilicity Quantification

The electrophilicity parameters were derived from kinetic studies of azo coupling reactions. The following methodology is adapted from recent publications [3].

Reaction Principle

- Nucleophiles: Enamines (e.g., pyrrolidinocyclopentene, pyrrolidinocyclohexene) and sulfonium ylides are used as reference nucleophiles.

- Mechanism: The reaction proceeds via a rate-determining attack of the nucleophile at the terminal nitrogen of the diazoalkane, forming a zwitterionic intermediate. This step forms only one new sigma bond, making it suitable for analysis using the linear free-energy relationship

lg k₂ = sN(N + E)[3].

Kinetic Measurement Procedure

- Instrumentation: Reaction rates are measured using UV-Vis spectrophotometry or NMR spectroscopy.

- Typical Setup:

- Prepare solutions of the diazoalkane and the nucleophile in dry, degassed solvents (e.g., DMSO for reactions with sulfonium ylides, CDCl₃ or Et₂O for enamine studies).

- Mix the reagents in a spectrophotometer cuvette or an NMR tube at a constant temperature (e.g., 20°C).

- Monitor the decrease in the absorbance of the diazo compound or the appearance of product signals over time.

- Data Analysis: Second-order rate constants (

k₂) are determined from the kinetic data. The electrophilicity parameterEis then calculated by pluggingk₂and the known nucleophile parameters (NandsN) into the equationlg k₂ (20°C) = sN(N + E)[3].

Key Experimental Observations

- Product Identification: The initial azo coupling product with enamines is often a hydrazonoenamine, which can further tautomerize or cyclize to form pyrazolines. It is crucial to note that these pyrazolines are not formed via a concerted 1,3-dipolar cycloaddition but through a stepwise mechanism [3].

- Safety Note: Although the described kinetic studies use standard laboratory equipment, diazo compounds should always be handled with care due to their potential explosive nature and the need to exclude moisture and oxygen [4].

Synthetic Application: Copper-Catalyzed Cyclopropanation

This compound is widely used in cyclopropanation reactions. The following is a detailed procedure from Organic Syntheses [4].

Procedure

- Reagents: Silyl enol ether, this compound, copper(II) acetylacetonate [Cu(acac)₂] catalyst.

- Setup: A flask equipped with a reflux condenser and a pressure-equalizing dropping funnel is charged with the catalyst and silyl enol ether.

- Reaction:

- Heat the suspension to 90-100°C in an oil bath.

- Add a solution of this compound in dry ethyl acetate dropwise over 3-4 hours.

- A short induction period is followed by vigorous nitrogen evolution.

- Work-up: After cooling, the solvent is removed via rotary evaporation. The crude product is purified by filtration through a column of neutral alumina and subsequent distillation [4].

- Safety: This step must be performed behind a safety shield due to the potential for vigorous nitrogen gas evolution and the hazardous nature of diazo compounds [4].

Mechanisms of Reaction

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound.

Diagram 1: General mechanism for electrophilic reactions of this compound, showing the rate-determining formation of a zwitterion and subsequent product formation [3].

Diagram 2: Simplified workflow for the copper-catalyzed cyclopropanation of a silyl enol ether using this compound [4].

Research Context and Application

- Electrophilicity vs. Nucleophilicity: this compound is an ambiphilic reagent. It can act as a nucleophile toward strong electrophiles (like benzhydrylium ions) and as an electrophile toward strong nucleophiles (like enamines and sulfonium ylides) [3]. The data in the table above quantifies its electrophilic character.

- Modern Photochemical Applications: Recent advances have explored visible light-induced reactions of diazo compounds. Photochemical decomposition can generate singlet carbenes or, via photoredox catalysis, lead to radical intermediates, opening avenues for transformations inaccessible by classical methods [5].

References

- 1. Details of Molecule this compound [cup.lmu.de]

- 2. Kinetics and Mechanism of Azo Couplings with Enamines ... [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and Mechanism of Azo Couplings with Enamines ... [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Visible Light-Induced Reactions of Diazo Compounds and ... [pmc.ncbi.nlm.nih.gov]

Quantitative Nucleophilicity and Electrophilicity Parameters

Methyl diazoacetate is an ambiphilic molecule, meaning it can act as both a nucleophile and an electrophile [1] [2].

Table 1: Nucleophilicity Parameters for this compound [3]

| Parameter | Value | Solvent | Comment |

|---|---|---|---|

| N | 4.68 | Dichloromethane (CH₂Cl₂) | Describes inherent nucleophilic strength |

| s_N | 0.94 | Dichloromethane (CH₂Cl₂) | Describes sensitivity to electrophile's reactivity |

These parameters fit the Mayr-Patz equation: lg k (20 °C) = s_N (N + E), which calculates second-order rate constants for its reactions with electrophiles characterized by parameter E [1] [3].

Table 2: Electrophilicity Parameters for Selected Diazoalkanes [4] [2]

| Diazo Compound | Electrophilicity Parameter (E) |

|---|---|

| This compound | -21 < E < -18 |

| Dimethyl Diazomalonate | -21 < E < -18 |

| 4-Nitrophenyldiazomethane | -21 < E < -18 |

| Diphenyldiazomethane | -21 < E < -18 |

| Benzenediazonium Ion | (For comparison, much more electrophilic) |

The electrophilicity of this compound is 11-14 orders of magnitude lower than a benzenediazonium ion [2].

Mechanism and Reaction Pathways

The reactivity of this compound is highly dependent on its reaction partner, leading to different mechanisms and products.

Reaction pathways for this compound with different partners.

Contrary to some earlier reports, recent studies show that reactions with enamines do not proceed via a concerted cycloaddition but through a stepwise mechanism initiated by an azo coupling [1] [2]. The enamine attacks the terminal nitrogen of the diazo compound, forming a zwitterion that rearranges to the final product [2].

Detailed Experimental Protocol for Kinetic Studies

The nucleophilicity and electrophilicity parameters are derived from kinetic measurements. Here is a summarized protocol based on the methodologies used in the cited research:

- Objective: Determine the second-order rate constant ( k_2 ) for the reaction between this compound and a reference electrophile (for nucleophilicity) or nucleophile (for electrophilicity) [5] [6].

- Technique: UV-Vis Spectrophotometry [4] [2] [5].

- Procedure:

- Prepare a solution of the reference reaction partner (electrophile like a benzhydrylium ion, or nucleophile like a sulfonium ylide) in an appropriate solvent (e.g., DMSO, dichloromethane) [4] [2] [5].

- In a temperature-controlled cuvette (20.0 °C), add an excess of this compound to the solution to create pseudo-first-order conditions [5] [6].

- Monitor the decay of the absorbance signal of the reference partner (e.g., at 370 nm for benzhydrylium ions) over time [5] [6].

- Fit the absorbance vs. time data to an exponential decay function to obtain the observed pseudo-first-order rate constant, ( k_{obs} ) [5] [6].

- Repeat the experiment with at least four different concentrations of this compound [5] [6].

- Plot ( k_{obs} ) versus the concentration of this compound. The slope of the resulting linear plot is the second-order rate constant, ( k_2 ) [5] [6].

- Data Analysis: The determined ( k_2 ) value is used in the Mayr-Patz equation to calculate the unknown reactivity parameter (N or E) [1].

Key Insights for Research Application

- Reactivity Comparison: With an N value of 4.68, this compound is a nucleophile of similar strength to silyl enol ethers, making it suitable for reactions with moderately electrophilic partners [1].

- Mechanistic Caution: The assumption that reactions with enamines are 1,3-dipolar cycloadditions is incorrect; they proceed via a stepwise azo coupling [1] [2].

- Predictive Power: Using the provided N, s_N, and E parameters in the Mayr-Patz equation allows for predicting whether a potential reaction is feasible and estimating its rate [1] [5].

References

- 1. Stepwise or concerted? One-bond- nucleophilicity and -electrophilicity... [degruyterbrill.com]

- 2. Quantification of the Electrophilicities of Diazoalkanes: Kinetics and... [pmc.ncbi.nlm.nih.gov]

- 3. Mayr's Database Of Reactivity Parameters: Moleculemethyl ... [cup.lmu.de]

- 4. Quantification of the Electrophilicities of Diazoalkanes: Kinetics... | CoLab [colab.ws]

- 5. A quantitative approach to nucleophilic organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - A quantitative approach to nucleophilic organocatalysis [beilstein-journals.org]

methyl diazoacetate synthesis and first preparation

Synthesis Procedure for Ethyl Diazoacetate

The following is the established synthesis for ethyl diazoacetate from Organic Syntheses [1]. The procedure for the methyl ester is analogous and uses methyl glycinate hydrochloride as the starting material [1].

- Reaction Principle: Diazotization of an amino acid ester.

- Chemical Reaction:

NH₂CH₂COOR · HCl + NaNO₂ + H₂SO₄ → N₂CHCOOR + NaHSO₄ + NaCl + 2 H₂O(where R is an alkyl group like ethyl or methyl).

Key Safety Notes [1]

- Diazoacetic esters are potentially explosive and must be handled with caution in a well-ventilated hood.

- They are toxic and can cause specific sensitivities.

- Methyl diazoacetate is particularly hazardous and can detonate with extreme violence upon heating; distillation is dangerous and should be avoided.

Step-by-Step Experimental Protocol [1]

- Setup: A 2-liter four-necked flask is fitted with a stirrer, dropping funnel, thermometer, and nitrogen inlet. It is charged with 140 g (1 mole) of ethyl glycinate hydrochloride dissolved in 250 ml water and 600 ml methylene chloride. The mixture is cooled to -5°C and flushed with nitrogen.

- Diazotization: A cold solution of 83 g (1.2 moles) of sodium nitrite in 250 ml water is added with stirring. The temperature is lowered to -9°C.

- Acidification: 95 g of cold 5% sulfuric acid is added dropwise over about 3 minutes. The reaction is exothermic, and the temperature must be controlled not to exceed +1°C. The reaction is complete within 10 minutes after the addition.

- Work-up: The cold reaction mixture is transferred to a separatory funnel. The organic layer is separated and shaken with 1 liter of cold 5% sodium bicarbonate solution until the aqueous phase is neutral. The organic layer is dried with 15 g of anhydrous sodium sulfate and filtered.

- Solvent Removal: The bulk of the methylene chloride is distilled under reduced pressure (about 350 mm Hg) using an efficient column. The last traces of solvent are removed at 20 mm Hg with a maximum pot temperature of 35°C.

- Product: The yield is 90–100 g (79–88%) of yellow oil, pure enough for most synthetic purposes. Purification by distillation is not recommended due to explosion risk [1].

Summary of Key Quantitative Data

The table below summarizes the reaction components and outcomes from the Organic Syntheses procedure [1].

| Component | Role | Quantity (Moles) | Quantity (Mass/Volume) | Notes |

|---|---|---|---|---|

| Ethyl Glycinate Hydrochloride | Starting Material | 1.0 mol | 140 g | The methyl ester analog would be used for this compound. |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.2 mol | 83 g | Dissolved in 250 ml water. |

| Sulfuric Acid (H₂SO₄) | Acid Catalyst | - | 95 g of 5% soln | Provides a strongly acidic medium. |

| Methylene Chloride (CH₂Cl₂) | Solvent | - | 600 ml | Protects the product from decomposition. |

| Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent | - | 1 L of 5% soln | Used during work-up to remove acid traces. |

| Ethyl Diazoacetate | Product | - | 90-100 g (79-88% yield) | Yellow oil; characterized by refractive index (nD25 1.462). |

Experimental Workflow

The following diagram illustrates the synthesis and work-up process for diazoacetate esters based on the described protocol:

Application and Chemical Insight

This compound is a valuable reagent in organic synthesis. Recent research has revealed new insights into its reaction mechanisms:

- Revised Mechanism with Enamines: While 1,3-dipolar cycloadditions of this compound were traditionally thought to be concerted reactions, recent evidence shows that with electron-rich enamines, the reaction can proceed via a stepwise pathway through zwitterionic intermediates [2]. This pathway has a significantly lower energy barrier (by approx. 40 kJ/mol in CHCl₃) than the previously assumed concerted mechanism and is controlled by HOMO(enamine)/LUMO(π*N=N of diazoacetate) interactions [2].

References

Comprehensive Application Notes and Protocols: Roskamp Reaction with Methyl Diazoacetate for Advanced Synthesis Applications

Introduction to the Roskamp Reaction

The Roskamp reaction, first described in 1989 by Holmquist and Roskamp, represents a powerful homologation method in organic synthesis that enables the direct conversion of aldehydes into valuable β-keto esters through reaction with diazo compounds. This transformation has gained significant importance in medicinal chemistry and natural product synthesis due to its exceptional selectivity, mild reaction conditions, and high functional group tolerance. The reaction employing methyl diazoacetate is particularly valuable as it provides access to methyl β-keto esters, which serve as versatile synthetic intermediates for pharmaceutical development and complex molecule construction. Unlike earlier homologation methods such as the Arndt-Eistert reaction, Tiffeneau-Demjanov rearrangement, and Buchner-Curtius-Schlotterbeck reaction, the Roskamp procedure demonstrates superior stability under atmospheric conditions while maintaining excellent selectivity profiles [1].

The fundamental transformation involves the Lewis acid-catalyzed reaction of this compound with aldehydes to yield β-keto esters with nitrogen gas as the sole byproduct. This protocol has been extensively optimized for industrial applications and continuous-flow processes, making it particularly attractive for modern synthetic laboratories. The resulting β-keto ester products contain both electrophilic and nucleophilic sites, enabling their participation in various carbon–carbon bond formation operations across the chemical sciences, including agrochemicals, polymers, and pharmaceuticals [1]. Canonical drugs featuring pyridazine, barbiturate, and pyrazolone cores can be prepared through judicious manipulation of these β-keto ester intermediates, highlighting their significant synthetic value [1].

Reaction Mechanism and Fundamentals

Mechanistic Pathway

The Roskamp reaction proceeds through a well-defined mechanistic pathway that explains its high selectivity and efficiency. The reaction begins with Lewis acid activation of the aldehyde carbonyl group, enhancing its electrophilicity. The carbon adjacent to the diazo group in this compound bears a partial negative charge due to resonance stabilization, enabling it to function as an effective nucleophile. This nucleophile attacks the activated aldehyde, forming a tetrahedral intermediate that undergoes a rapid 1,2-hydrogen shift with concurrent nitrogen gas elimination [1] [2]. The reaction mechanism can be visualized through the following diagram:

Key Structural Considerations

The electronic and steric properties of both reaction components significantly influence the reaction efficiency and selectivity. Aliphatic aldehydes typically exhibit higher reactivity compared to aromatic aldehydes due to enhanced enolization potential, though aromatic aldehydes can achieve satisfactory conversion with optimized catalytic systems [1] [2]. The methyl ester group in this compound provides sufficient electron-withdrawing character to stabilize the nucleophilic center while maintaining favorable handling properties. The reaction demonstrates particular sensitivity to the nature of the Lewis acid catalyst, with SnCl₂, BF₃, and GeCl₂ generally providing optimal yields among homogeneous catalysts, while heterogeneous systems including Sn-MCM-41 have been developed for continuous-flow applications [1].

Table 1: Comparison of Homologation Methods for β-Keto Ester Synthesis

| Method | Key Reagent | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Roskamp Reaction | This compound | Mild, Lewis acid catalyzed | High selectivity, functional group tolerance, simple setup | Requires specialized handling of diazo compound |

| Arndt-Eistert | Diazomethane | Silver catalyst, aqueous medium | Well-established, efficient | Diazomethane highly explosive and toxic |

| Tiffeneau-Demjanov | Diazomethane | Acidic conditions | Ring expansion capability | Limited substrate scope, hazardous reagent |

| Buchner-Curtius-Schlotterbeck | Diazoalkanes | Thermal or catalytic | Broad diazo compound scope | Lower selectivity, side products |

Synthesis and Handling of this compound

Laboratory-Scale Synthesis

This compound represents a crucial building block in modern organic synthesis, but requires careful handling due to its potentially explosive nature and toxicity. The following optimized procedure, adapted from established diazoacetate synthesis methods, provides reproducible results while maintaining appropriate safety margins [3]:

Reaction Setup: In a 2-L four-necked round-bottomed flask equipped with an efficient mechanical stirrer, dropping funnel, low-temperature thermometer, and nitrogen inlet, combine 140 g (1.0 mol) of methyl glycinate hydrochloride in 250 mL of ice-cold water with 600 mL of methylene chloride. The system must be maintained under a nitrogen atmosphere throughout the reaction.

Diazotization: Cool the mixture to -5°C using an acetone/Dry Ice bath. Add an ice-cold solution of 83 g (1.2 mol) of sodium nitrite in 250 mL of water with vigorous stirring. Lower the temperature to -9°C and slowly add 95 g of 5% sulfuric acid dropwise over approximately 3 minutes. The maximum reaction temperature should not exceed +1°C to prevent decomposition and side reactions.

Workup Procedure: After the exothermic reaction subsides (typically within 10 minutes), transfer the mixture to a cold separatory funnel. Separate the yellow-green methylene chloride layer and combine with 1 L of cold 5% sodium bicarbonate solution. Extract the aqueous layer once with 75 mL of fresh methylene chloride. Wash the combined organic phases repeatedly with sodium bicarbonate until neutral, as confirmed by pH indicator paper.

Isolation and Purification: Dry the organic solution over 15 g of anhydrous sodium sulfate, filter through a cotton plug, and carefully remove the solvent by distillation under reduced pressure (approximately 350 mm Hg) using an efficient fractionating column. Remove final solvent traces at 20 mm Hg with a maximum pot temperature of 35°C. The product is obtained as a yellow oil in 79-88% yield (90-100 g), with nD²⁵ 1.462 [3].

Critical Handling and Safety Protocols

This compound exhibits greater sensitivity to shock and temperature compared to higher homologs, requiring strict adherence to safety protocols. The compound must be stored in dark brown bottles in a cool environment and used promptly after preparation. Key safety considerations include:

Thermal Stability: Never distill this compound, even under reduced pressure, due to extreme explosion risk. The crude product is typically pure enough for most synthetic applications [3].

Personal Protection: Always conduct operations in a well-ventilated fume hood with appropriate face protection and blast shields. The compound can cause specific sensitivity reactions with repeated exposure.

Solvent Selection: Methylene chloride provides unique protection against decomposition by mineral acids during the synthesis. Alternative solvents may result in significantly reduced yields [3].

Experimental Protocols for the Roskamp Reaction

Standard Reaction Conditions

The following protocol describes the optimized procedure for the Roskamp reaction using this compound and benzaldehyde as a representative example:

Materials: this compound (freshly prepared or commercially available), aldehyde substrate (1.0 equiv.), anhydrous SnCl₂ (0.1 equiv.), anhydrous dichloromethane (distilled from CaH₂).

Reaction Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the aldehyde (10 mmol) in 20 mL of anhydrous CH₂Cl₂. Add SnCl₂ (1.0 mmol) and cool the mixture to -15°C using a dry ice-acetone bath. Slowly add this compound (12 mmol) dropwise via syringe pump over 30 minutes while maintaining the temperature below -10°C.

Reaction Monitoring: After complete addition, gradually warm the reaction to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or GC-MS until the aldehyde is consumed. The reaction is typically complete within 3 hours at room temperature.

Workup and Isolation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at temperatures not exceeding 35°C.

Purification: Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) to afford the desired β-keto ester as a colorless to pale yellow oil.

Optimization Parameters

The Roskamp reaction can be optimized by adjusting several key parameters to accommodate different substrate types and desired outcomes:

Table 2: Optimization Guide for Roskamp Reaction Conditions

| Parameter | Standard Conditions | Alternative Options | Impact on Reaction |

|---|---|---|---|

| Lewis Acid Catalyst | SnCl₂ (10 mol%) | BF₃·Et₂O, GeCl₂, ZnCl₂, Sc(OTf)₃ | SnCl₂ optimal for aliphatics; BF₃ better for aromatics |

| Solvent System | CH₂Cl₂ | THF, Et₂O, DME, toluene | CH₂Cl₂ gives highest yields; ethers slower with side products |

| Temperature | -15°C to RT | 0°C to reflux | Lower temperatures minimize side reactions |

| Diazo Equivalents | 1.2 equiv. | 1.0-2.0 equiv. | Excess drives completion but may increase impurities |

| Reaction Time | 2-4 hours | 30 min - 12 hours | Aliphatics faster; electron-deficient aromatics slower |

| Concentration | 0.5 M | 0.1-1.0 M | Dilution minimizes dimerization side products |

Advanced Applications and Methodologies

Asymmetric Variants

The development of enantioselective Roskamp protocols has significantly expanded the synthetic utility of this transformation. Several strategic approaches have been successfully implemented:

Chiral Auxiliary Approach: Maruoka and coworkers demonstrated that incorporation of (-)-camphorsultam as a chiral auxiliary in α-alkyl-α-diazocarbonyl compounds enables highly diastereoselective synthesis of α-alkyl-β-keto imides. This system provides excellent stereocontrol without epimerization during isolation [1] [2].

Roskamp-Feng Reaction: The Feng group developed the first catalytic asymmetric Roskamp reaction using N,N'-dioxide-Sc(OTf)₃ chiral ligands. This method provides high enantioselectivity for aromatic aldehydes, though limitations exist with aliphatic substrates. The products can be further reduced to access chiral 1,3-diol building blocks for natural product synthesis [2].

Oxazaborolidinium Catalysis: Ryu and coworkers established a broadly applicable asymmetric protocol using oxazaborolidinium ion Lewis acid catalysts, demonstrating compatibility with both aromatic and aliphatic aldehydes. This system was successfully extended to α-aryl diazo Weinreb amides, providing access to enantiomerically enriched syn-α-aryl-β-hydroxy Weinreb amides [2].

Continuous-Flow Implementation

The integration of continuous-flow technology has addressed several safety and scalability challenges associated with diazo compound handling:

Heterogeneous Catalysis: Ishitani, Kobayashi, and coworkers developed a continuous-flow system using Sn-MCM-41 as a heterogeneous catalyst, achieving excellent yields with simple operation and broad functional group tolerance [1].

Safety Advantages: Flow systems minimize the accumulation of potentially explosive diazo compounds, enable precise temperature control, and facilitate in-line purification. The resulting β-keto esters can be directly converted to bioactive heterocycles including pyrazoles and coumarins in integrated reaction sequences [1].

Applications in Pharmaceutical and Natural Product Synthesis

The Roskamp reaction with this compound has been extensively employed in the synthesis of biologically active compounds and complex natural products:

Pharmaceutical Building Blocks: β-keto esters serve as key intermediates for canonical drugs featuring pyridazine, barbiturate, and pyrazolone cores. Recent applications include synthesis of Sumatriptan, Edaravone, and precursors to Nonactin and Kermesic acid [1].

Natural Product Synthesis: The reaction has been strategically implemented in total syntheses of complex molecules such as (+)-Galbulimima Alkaloid 13 and (+)-Himgaline, demonstrating its utility in constructing challenging molecular architectures [2].

Functional Group Tolerance: The mild conditions preserve various sensitive functional groups, including protected amines, acetals, and isolated alkenes, enabling late-stage homologation in complex synthetic sequences [2].

Table 3: Substrate Scope and Functional Group Compatibility

| Substrate Class | Representative Examples | Yield Range | Notes and Considerations |

|---|---|---|---|

| Aliphatic Aldehydes | Hexanal, Citronellal | 85-95% | Fast reaction; minimal side products |

| Aromatic Aldehydes | Benzaldehyde, 4-Anisaldehyde | 70-85% | Electron-rich systems require longer times |

| α,β-Unsaturated Aldehydes | Cinnamaldehyde, Acrolein | 65-80% | Conjugation may slow reaction |

| Heteroaromatic Aldehydes | Furfural, Pyridinecarboxaldehydes | 60-75% | Possible catalyst coordination issues |

| Functionalized Aldehydes | Protected aminoaldehydes, Glyoxylates | 75-90% | Excellent functional group tolerance |

Safety and Regulatory Considerations

Hazard Assessment

The Roskamp reaction involves several potentially hazardous materials requiring careful risk management:

This compound: Primary hazards include explosive decomposition when heated, shock sensitivity, and toxicity upon inhalation or dermal exposure. Implement strict engineering controls including blast shields, dedicated fume hoods, and remote handling techniques.

Lewis Acid Catalysts: Many catalysts (SnCl₂, BF₃·Et₂O, AlCl₃) are moisture-sensitive and may generate hydrogen gas or corrosive vapors upon hydrolysis. Handle under inert atmosphere with appropriate personal protective equipment.

Solvents: Dichloromethane, a suspected carcinogen, requires adequate ventilation and monitoring to maintain exposure below permissible limits.

Waste Management and Disposal

Diazo Compound Quenching: Residual this compound should be decomposed by slow addition to a solution of acetic acid, which safely degrades the diazo functionality before disposal.

Metal Contamination: Tin and other metal residues in reaction waste streams require appropriate treatment to meet environmental discharge regulations.

Solvent Recovery: Implement distillation protocols for solvent reuse to minimize waste generation and improve process sustainability.

Conclusion and Future Perspectives

The Roskamp reaction using This compound continues to be a valuable transformation in the synthetic chemist's toolbox, particularly for the efficient preparation of β-keto ester building blocks. Recent advances in asymmetric catalysis, continuous-flow processing, and heterogeneous catalyst systems have addressed initial limitations while expanding the reaction scope. The development of Roskamp-Feng asymmetric variants and chiral auxiliary approaches has enabled efficient access to enantiomerically enriched compounds, while flow chemistry implementations have improved safety profiles for industrial applications.

Future development opportunities include the design of more sustainable catalytic systems with reduced environmental impact, expansion to increasingly challenging substrate classes, and integration with automated synthesis platforms. The fundamental elegance of the transformation, combined with its synthetic versatility, ensures that the Roskamp reaction will continue to find new applications in pharmaceutical development, materials science, and natural product synthesis for foreseeable future.

References

Catalytic Systems for Methyl Diazoacetate Cyclopropanation

The table below summarizes the key features of different catalytic approaches for the cyclopropanation of alkenes with methyl diazoacetate (MDA).

| Catalyst System | Key Features | Typical Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Copper (e.g., Cu(I)) Catalysis | Well-established, robust, moderate to high diastereoselectivity [1] | (Z)- and (E)-but-2-ene [1] | Cis/trans diastereoselectivity depends on alkene stereochemistry and catalyst ligands [1] | |

| Organocatalysis (IDPi-Thioxanthylium) | Metal-free, excellent regio- & enantioselectivity, works with multiple olefins [2] | Styrenes, aliphatic dienes (e.g., 2,5-dimethylhexa-2,4-diene) [2] | Excellent enantioselectivity (up to 99:1 er), high diastereoselectivity [2] | |

| Heme Proteins (e.g., Myoglobin, P450) | Biocatalytic, sustainable, excellent enantioselectivity, high TON [3] | Styrenes, unactivated olefins [3] | Excellent enantioselectivity (>90-99% ee) [3] | |

| Ruthenium Porphyrin Complexes | Effective for 1,3-dienes, high yields [4] | Alkyl- and aryl-substituted 1,3-dienes [4] | High enantioselectivity (up to 95% ee) [4] |

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Cyclopropanation of But-2-ene [1]

This protocol is based on a computational study that provides mechanistic insights, which can guide experimental design.

- Reaction Setup: Conduct reactions under an inert atmosphere (e.g., N₂ or Ar) in anhydrous solvents like dichloromethane (DCM) or acetonitrile (MeCN) to stabilize the catalyst.

- Catalyst System: Use a bis(acetonitrile)-copper(I) complex or similar Cu(I) precursors. The acetonitrile ligands are involved in the catalytic cycle and influence stereoselectivity.

- Mechanism & Key Step: The rate-limiting step is the formation of a copper-carbene intermediate from MDA. The carbene formation is followed by a concerted, asynchronous cyclopropanation via a three-membered ring transition state.

- Diastereoselectivity Control: The cis/trans diastereoselectivity for 1,2-disubstituted alkenes like (Z)-but-2-ene originates from steric interactions between the olefin substituents and the catalyst ligands during the carbene transfer step.

Protocol 2: Metal-Free Organocatalytic Cyclopropanation [2]

This novel method uses an asymmetric counteranion-directed photoredox organocatalyst.

- Catalyst: Thioxanthylium photoredox cation with a chiral imidodiphosphorimidate (IDPi) counteranion (e.g., catalyst 4F with a spirocyclopentyl fluorenyl substitution and a n-perfluoroethyl sulfonamide core).

- Reaction Conditions:

- Solvent: A 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and pentane.

- Temperature: -100 °C.

- Light Irradiation: 6 W green light (for styrenes) or red light for electron-neutral styrenes (using an acridinium photocatalyst).

- Catalyst Loading: 2.5 mol% to 0.5 mol%.

- Procedure:

- In a dried Schlenk tube, combine the olefin (e.g., trans-anethole) and MDA in the solvent mixture.

- Cool the reaction mixture to -100 °C in a cryostat.

- Add the organocatalyst (e.g., 4F).

- Irradiate the vigorously stirred mixture with green light for the specified time.

- Monitor reaction completion by TLC or NMR.

- Purify the product directly via column chromatography.

Protocol 3: Biocatalytic Cyclopropanation via Heme Carbenes [3]

This method uses engineered heme proteins like myoglobin or cytochrome P450.

- Catalyst: Engineered iron-based heme proteins (e.g., myoglobin variants).

- Mechanism: The reaction proceeds via a ferrous (Fe(II)) heme carbene intermediate in a concerted, non-radical, asynchronous mechanism. This differs from the radical mechanism of P450 monooxygenases.

- Reaction Features:

- The catalytically active form is the ferrous (Fe(II)) species.

- Electron-deficient porphyrin ligands can increase the electrophilicity and reactivity of the heme carbene.

- Excellent enantioselectivity is achieved through precise engineering of the protein's active site.

Critical Safety Considerations

- This compound (MDA) Handling: MDA is toxic, volatile, and potentially explosive. All procedures must be conducted in a well-ventilated fume hood. Use a blast shield or protective barrier when handling neat diazo compounds, especially on a large scale. Avoid exposure to heat, sharp edges, or mechanical shock.

- General Safety: Standard practices for handling air-sensitive catalysts (glove box/Schlenk techniques) and anhydrous solvents are essential.

Mechanistic Pathways & Workflow

The following diagrams illustrate the core mechanisms and experimental workflow for organocatalytic and metal-catalyzed cyclopropanation.

Application Notes & Troubleshooting

Choosing a Catalytic System:

- For high enantioselectivity with styrenes and dienes without metals, the organocatalytic (IDPi) method is superior [2].

- For robust, traditional synthesis where very high enantioselectivity is not the primary concern, copper catalysis remains a standard choice [1].

- For highly sustainable and selective transformations on a large scale, engineered heme proteins (biocatalysis) are ideal [3].

Troubleshooting Common Issues:

- Low Yield/Conversion: Ensure fresh MDA and active catalyst. For photoredox organocatalysis, verify light source intensity and wavelength.

- Poor Diastereoselectivity: Optimize steric bulk of catalyst ligands (metal) or anion (organo). Temperature is critical for organocatalysis; maintain -100 °C [2].

- Poor Enantioselectivity: Ensure chiral catalyst integrity and purity. For organocatalysis, the specific IDPi anion structure is crucial; use the optimized 4F catalyst [2].

References

- 1. Copper-catalyzed cyclopropanation reaction of but-2-ene [pubmed.ncbi.nlm.nih.gov]

- 2. and stereoselective cyclopropanation of olefins [nature.com]

- 3. via Heme Carbenes: Basic Mechanism and... Cyclopropanations [pmc.ncbi.nlm.nih.gov]

- 4. Chiral ruthenium porphyrin-catalyzed asymmetric ... [pubs.rsc.org]

Methyl Diazoacetate in C–H Functionalization

C–H functionalization using metal carbenes generated from diazo compounds is a powerful method for direct C–C bond formation. Methyl diazoacetate (MDA), N₂CHCO₂CH₃, is a common donor-acceptor carbene precursor. Upon treatment with a suitable catalyst, it generates a metal-carbene intermediate that can insert into unactivated C(sp³)–H bonds, allowing for the direct installation of a -CHCO₂CH₃ group [1] [2].

This transformation is highly valuable for the rapid synthesis of complex molecular structures from simple starting materials. It has been successfully applied in the construction of functionalized bridged polycyclic frameworks, which are common cores in many biologically active natural products [2].

The general mechanism for the copper-catalyzed reaction is illustrated below:

Documented Reactivity and Selectivity

The following table summarizes the reported outcomes of C–H insertion reactions with this compound, catalyzed by "sandwich" diimine-copper complexes [1].

| Substrate | Product Structure | Isomer Ratio (if applicable) | Reported Yield | Notes |

|---|---|---|---|---|

| Adamantane | Mixture of 1° and 3° insertion products | Not fully specified | 90% (combined) | Tertiary C-H insertion product predominates. |

| Cyclohexane | Cyclohexyl-CH₂CO₂CH₃ | N/A | 98% | Reaction with unactivated cyclic alkane. |

| n-Octane | Mixture of three insertion isomers | Preferential functionalization at the 2-position | 50% (combined, isolated) | Demonstrates site-selectivity. |

| Tetrahydrofuran (THF) | Tetrahydrofuran-2-yl-CH₂CO₂CH₃ | N/A | 52% (isolated) | Insertion α-to oxygen. |

| 1,4-Dioxane | 1,4-Dioxan-2-yl-CH₂CO₂CH₃ | N/A | 74% (isolated) | Challenging substrate for other catalysts. |

| Di-n-butyl ether | Mixture of two isomers | Major product from insertion α to oxygen | 82% (NMR), 72% (isolated) | High selectivity for α-to-oxygen C-H bond. |

| Triethylamine | Et₂N-C(H)(Et)-CH₂CO₂CH₃ | N/A | 75% (isolated) | Reaction performed at 70 °C; insertion into α-C-H bond. |

The selectivity of the insertion is influenced by several factors:

- Steric Effects: Less hindered C–H bonds are generally more reactive [2].

- Electronic Effects: C–H bonds adjacent to heteroatoms (like O or N) are often activated and more reactive, typically leading to insertion α to the heteroatom [1] [2].

- Substrate Conformation: In rigid polycyclic systems, the reaction is often controlled by the substrate's conformation, which can bias which C–H bond is spatially closest to the approaching carbene [2].

Detailed Experimental Protocol

The following step-by-step procedure for the functionalization of 1,4-dioxane with this compound is adapted from published work using "sandwich" diimine-copper catalysts [1]. This protocol can be adapted for other substrates like cyclohexane or THF.

C–H Functionalization of 1,4-Dioxane using this compound

Objective: To synthesize methyl (1,4-dioxan-2-yl)acetate via intermolecular C–H insertion.

Materials:

- Catalyst: "Sandwich" diimine-copper(I) complex (1 mol%) [1]

- Substrate: 1,4-Dioxane (10 mL, ~128 equiv), anhydrous

- Carbene Source: this compound (MDA, 0.5 mmol, 1.0 equiv) [1]

- Solvent: Dichloromethane (CH₂Cl₂), anhydrous

- Other: Inert atmosphere (N₂ or Ar) gear, syringe pump, TLC plates, silica gel for flash chromatography.

Safety Warning: Diazo compounds can be shock-sensitive and toxic. This compound should be handled with extreme care in a fume hood, behind a blast shield. Avoid exposure to heat, sharp edges, and strong light.

Procedure:

- Setup: In an inert atmosphere glovebox, charge an oven-dried Schlenk flask with the "sandwich" diimine-copper catalyst (1 mol%). Seal the flask and remove it from the glovebox.

- Catalyst Dissolution: Under a positive pressure of inert gas, add anhydrous dichloromethane (2.5 mL) to the flask via syringe. Stir until the catalyst is fully dissolved.

- Substrate Addition: Add 1,4-dioxane (4.0 mL) to the reaction mixture.

- Diazo Addition:

- Dilute this compound (0.5 mmol) in a mixture of hexanes and additional 1,4-dioxane (total dioxane volume for this step is 6.0 mL).

- Transfer this solution to a syringe and mount it on a syringe pump.

- Add the MDA solution to the stirred reaction mixture slowly and dropwise over 6 hours at room temperature (20–23 °C). This slow addition is critical to suppress dimerization of the carbene.

- Reaction Monitoring: After addition is complete, monitor the reaction by TLC or NMR spectroscopy until the diazo compound is fully consumed.

- Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

- Purification: Purify the crude residue by flash chromatography on silica gel (eluting with, for example, a gradient of hexanes/ethyl acetate) to obtain the desired product, methyl (1,4-dioxan-2-yl)acetate, as a colorless liquid.

- Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry. The reported isolated yield for this reaction is 74% [1].

The experimental workflow is summarized below:

Application Notes for Drug Development

- Introducing Functional Handles: The ester group installed by this compound is a versatile synthetic handle. It can be reduced to alcohols, converted to amides, or hydrolyzed to carboxylic acids, enabling rapid diversification of core structures in medicinal chemistry [1].

- Building Molecular Complexity: This methodology is particularly useful for the late-stage functionalization of complex molecules, allowing for the direct modification of saturated carbocycles and heterocycles commonly found in pharmaceuticals without the need for de novo synthesis [2].

- Stereochemistry: When using a chiral catalyst or a prochiral substrate, this reaction can proceed with high stereocontrol. For example, the reaction with cis-1,4-dimethylcyclohexane has been reported to proceed with complete retention of stereochemistry at the reactive site, which is crucial for synthesizing enantiopure drugs [1].

Finding More Information

The search results indicate that this is an active field of research, but they lack exhaustive quantitative data for all substrates.

- To build more comprehensive tables, I recommend searching specialized chemistry databases like SciFinder or Reaxys, which allow for precise queries based on specific substrate and catalyst structures.

- For the most current advances, reviewing recent literature in key journals (Journal of the American Chemical Society, Angewandte Chemie, ACS Catalysis) using keywords like "copper carbene C-H insertion" or "donor-acceptor carbene" would be highly beneficial.

I hope this detailed protocol and overview are helpful for your research. Would you like me to attempt a new search to find specific data on the reactivity of this compound with a particular substrate of interest to you?

References

Comprehensive Application Notes: Huisgen 1,3-Dipolar Cycloaddition of Methyl Diazoacetate

Introduction and Reaction Overview

The Huisgen 1,3-dipolar cycloaddition represents one of the most versatile methods for constructing five-membered heterocycles through the reaction of a 1,3-dipole with a dipolarophile. [1] Methyl diazoacetate (MDA) serves as a particularly valuable diazo-based 1,3-dipole in these transformations, offering synthetic chemists access to diverse pyrazoline and pyrazole derivatives with potential pharmaceutical relevance. [2] Unlike simple diazo compounds, MDA features an electron-withdrawing ester group that modulates both its stability and reactivity pattern, making it amenable to reactions with various dipolarophiles under mild conditions. Recent advances in diazo chemistry have highlighted the expanding applications of α-diazo compounds like MDA in synthetic methodology development, particularly for the construction of molecular complexity in drug discovery contexts. [2]

Traditional understanding of 1,3-dipolar cycloadditions posited a concerted mechanism for most reactions of diazo compounds. However, emerging evidence indicates that MDA undergoes stepwise cycloadditions with electron-rich dipolarophiles through zwitterionic intermediates, challenging long-held mechanistic assumptions. [3] This paradigm shift not only deepens our fundamental understanding of dipolar cycloaddition processes but also opens new possibilities for controlling regioselectivity and designing novel cascade reactions. The synthetic utility of MDA continues to expand as researchers develop increasingly sophisticated applications in complex molecule synthesis, particularly through multicomponent reactions and tandem processes that efficiently build molecular complexity. [2]

Reaction Mechanisms and Pathways

Fundamental Mechanisms

The Huisgen 1,3-dipolar cycloaddition between this compound and dipolarophiles can proceed through two distinct mechanistic pathways:

Concerted Mechanism: Traditional Huisgen cycloadditions occur through a pericyclic process where both new σ-bonds form simultaneously in a single kinetic step through a cyclic transition state. This mechanism is characterized by its stereospecificity and relative insensitivity to solvent polarity, as demonstrated by minimal rate changes when moving from cyclohexane to methanol. [4] The concerted pathway follows Woodward-Hoffmann rules for thermal pericyclic reactions, proceeding through a symmetry-allowed π4s + π2s process with a six-electron Hückel-aromatic transition state. [4]

Stepwise Mechanism: Recent experimental and computational evidence reveals that reactions of MDA with electron-rich dipolarophiles, particularly enamines, often proceed through zwitterionic intermediates rather than concerted pathways. [3] This stepwise mechanism initiates with nucleophilic attack of the enamine at the terminal nitrogen of MDA, generating a dipolar intermediate that subsequently cyclizes to form the five-membered heterocycle. The preference for this pathway arises from favorable HOMO(dipolarophile)-LUMO(MDA) interactions, where the LUMO corresponds to the π*N=N orbital rather than the higher-energy LUMO+1 of the heteropropargyl fragment. [3]

Comparative Analysis of Reaction Pathways

Table 1: Key Characteristics of Concerted vs. Stepwise Mechanisms for MDA Cycloadditions

| Characteristic | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Bond formation | Simultaneous | Sequential |

| Intermediate species | None | Zwitterionic |

| Stereospecificity | High | Moderate to high |

| Solvent effects | Minimal | Moderate |

| Dominant orbital interaction | HOMO(dipolarophile)-LUMO+1(MDA) | HOMO(dipolarophile)-LUMO(MDA) |

| Typical dipolarophiles | Electron-deficient alkenes | Electron-rich alkenes (enamines) |

| Activation energy | Higher | Lower (≈40 kJ mol⁻¹ in CHCl₃) |

The stepwise pathway offers significant kinetic advantages, with computational studies indicating barriers approximately 40 kJ mol⁻¹ lower in energy in chloroform compared to the concerted pathway. [3] This substantial energy difference explains the observed preference for zwitterionic intermediates when MDA reacts with electron-rich dipolarophiles. The zwitterionic intermediates can undergo various subsequent transformations, including proton shifts and cyclizations, leading to diverse products such as hydrazonoenamines and pyrazolines depending on the reaction conditions and substitution patterns. [5]

Table 2: Frontier Molecular Orbital Interactions in MDA Cycloadditions

| Interaction Type | Dominant FMO Interaction | Dipolarophile Characteristics | Reactivity Pattern |

|---|---|---|---|

| Type I (HOMO-controlled) | HOMO(dipolarophile)-LUMO+1(MDA) | Electron-deficient | Concerted mechanism preferred |

| Type II (Ambiphilic) | Both HOMO(dipolarophile)-LUMO(MDA) and HOMO(MDA)-LUMO(dipolarophile) | Neither strongly electron-rich nor deficient | Concerted or stepwise possible |

| Stepwise pathway | HOMO(dipolarophile)-LUMO(MDA) π*N=N | Electron-rich (enamines) | Stepwise through zwitterions |

Experimental Protocols

Safety Considerations

- This compound handling: MDA is potentially explosive when heated under confinement and may cause sensitization through skin contact. Always use appropriate personal protective equipment including gloves, safety glasses, and lab coat. Conduct reactions behind safety shields, especially when scaling up.

- Solvent considerations: Use anhydrous conditions for reactions with enamines to prevent hydrolysis of the dipolarophile. Many diazo compounds are moisture-sensitive and may decompose in protic solvents.

- Ventilation: Perform all operations in a well-ventilated fume hood due to the potential release of nitrogen gas and the volatile nature of MDA.

Protocol 1: Cycloaddition with Enamines

Objective: Synthesis of hydrazonoenamines and pyrazolines via stepwise cycloaddition of this compound with 1-(pyrrolidino)cyclopentene. [5] [3]

Materials:

- This compound (MDA, 1.0 equiv, 100 mg, 1.0 mmol)

- 1-(Pyrrolidino)cyclopentene (1.1 equiv, 165 mg, 1.1 mmol)

- Anhydrous chloroform or diethyl ether

- 1,1,2,2-Tetrachloroethane (internal standard for NMR monitoring)

- Nitrogen atmosphere

Figure 1: Reaction workflow for cycloaddition with enamines

Procedure:

- In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-(pyrrolidino)cyclopentene (165 mg, 1.1 mmol) in 10 mL anhydrous chloroform.

- Cool the solution to -20°C using a cryogenic bath.

- Add this compound (100 mg, 1.0 mmol) dropwise via syringe over 5 minutes.

- After complete addition, maintain the reaction at -20°C and monitor by TLC (hexane:ethyl acetate 4:1) or NMR spectroscopy.

- Reaction typically completes within 2-4 hours at -20°C, as indicated by consumption of the enamine.

- If working up for hydrazonoenamine: Warm the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the hydrazonoenamine as a red solid.

- If proceeding to pyrazoline formation: Heat the reaction mixture to reflux for 4-12 hours until cyclization is complete. Concentrate and purify by flash chromatography.

Characterization:

- Hydrazonoenamine: Red crystalline solid; ( ^1H ) NMR (CDCl₃, 400 MHz) characteristic signals include vinyl proton at δ 5.8-6.2 ppm and ester methyl at δ 3.6-3.8 ppm.

- Pyrazoline: Colorless to pale yellow solid; ( ^1H ) NMR (CDCl₃, 400 MHz) shows distinctive methine proton adjacent to nitrogen at δ 4.2-4.5 ppm.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesis of 1,2,3-triazoles via copper-catalyzed cycloaddition of this compound-derived intermediates with organic azides. [6]

Materials:

- This compound (1.0 equiv)

- Organic azide (1.2 equiv)

- Copper(I) iodide (5 mol%) or copper(II) sulfate/sodium ascorbate (10 mol%)

- Solvent (DMF, t-BuOH/H₂O mixture, or acetonitrile)

- Nitrogen atmosphere

Procedure:

- Dissolve the organic azide (1.2 mmol) in degassed solvent (10 mL) in a round-bottom flask.

- Add this compound (1.0 mmol) and copper catalyst (0.05-0.1 mmol).

- Flush the reaction mixture with nitrogen and stir at room temperature or 40°C, monitoring by TLC.

- After completion (typically 2-12 hours), concentrate under reduced pressure.

- Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate) to obtain the triazole derivative.

Notes:

- For acid-sensitive substrates, use copper(I) iodide with a tertiary amine base (DIPEA or Et₃N).

- For biological applications, the copper(II) sulfate/sodium ascorbate system generates copper(I) in situ and often gives cleaner reactions.

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for MDA Cycloadditions

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low conversion | Insufficient electrophilicity of MDA | Activate with Lewis acids or use more electron-rich dipolarophiles |

| Decomposition of MDA | Exposure to light, moisture, or acidic impurities | Use anhydrous solvents, protect from light, add molecular sieves |

| Formation of multiple products | Competing reaction pathways | Adjust temperature, solvent polarity, or concentration |

| Poor regioselectivity | Ambiphilic nature of dipole | Use catalysts (Cu, Ag) or directing groups on dipolarophile |

| Slow cyclization of zwitterions | Steric hindrance or unfavorable ring geometry | Increase temperature or add protic additives |

Reaction Optimization Strategies

- Temperature effects: Lower temperatures (-20°C to 0°C) often favor the initial zwitterion formation, while higher temperatures (40-80°C) promote subsequent cyclization to pyrazolines. [3]

- Solvent selection: Chloroform and dichloromethane typically provide optimal rates for the initial zwitterion formation. For concerted pathways with electron-deficient alkenes, solvent choice has minimal effect. [4]

- Concentration effects: Using higher concentrations (0.5-1.0 M) favors bimolecular reactions and can improve yields for stepwise processes.

- Catalysis: Copper(I) catalysts significantly accelerate triazole formation from azides, while Lewis acids can activate MDA toward less reactive dipolarophiles.

Applications and Synthetic Utilities

The Huisgen cycloaddition of this compound enables access to diverse heterocyclic systems with substantial synthetic value:

Pyrazoline synthesis: The cycloaddition products serve as precursors to pyrazolines and pyrazoles, privileged scaffolds in medicinal chemistry with demonstrated bioactivities including antimicrobial, anti-inflammatory, and anticancer properties. [5] [3] These five-membered heterocycles can be further functionalized through reactions at the ester group or the ring nitrogen atoms.

Hydrazonoenamine intermediates: The zwitterionic pathway provides access to stable hydrazonoenamines that can be isolated and characterized. [5] These compounds feature extended conjugation and have potential applications as ligands or photophysical materials. Their electron-rich nature makes them suitable for further functionalization through alkylation, acylation, or cyclization reactions.

Bioconjugation and click chemistry: While MDA itself is not typically used directly in bioconjugation, the principles of strain-promoted and copper-catalyzed azide-alkyne cycloadditions demonstrate the broader utility of 1,3-dipolar cycloadditions in biological contexts. [6] [7] These applications leverage the bioorthogonality of azide-dipolarophile reactions for labeling biomolecules without interfering with native biological processes.

Complex molecule synthesis: The ability of MDA cycloadditions to rapidly build molecular complexity makes them valuable in natural product synthesis and pharmaceutical development. The formed heterocycles can serve as intermediates for further transformations, including ring expansions, rearrangements, or functional group interconversions. [2]

Figure 2: Synthetic applications of this compound cycloadditions

Conclusion

The Huisgen 1,3-dipolar cycloaddition of this compound represents a versatile and powerful transformation in synthetic organic chemistry. The recent recognition of the stepwise mechanism through zwitterionic intermediates with electron-rich dipolarophiles has expanded the synthetic utility of MDA, enabling more rational reaction design and optimization. [5] [3] The provided protocols offer reliable methods for implementing these reactions in practical settings, with troubleshooting guidance to address common challenges.

The continued relevance of MDA cycloadditions lies in their ability to efficiently construct molecular complexity with potential applications spanning pharmaceutical development, materials science, and chemical biology. As research in this field advances, further innovations in catalyst design, reaction engineering, and substrate scope will undoubtedly emerge, enhancing the synthetic value of this classical transformation.

References

- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 2. Harnessing the power of α-diazo compounds - RSC Publishing [pubs.rsc.org]

- 3. An Overlooked Pathway in 1,3‐Dipolar Cycloadditions of ... [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Quantification of the Electrophilicities of Diazoalkanes: Kinetics and... [pmc.ncbi.nlm.nih.gov]

- 6. Huisgen Cycloaddition - an overview [sciencedirect.com]

- 7. Visualizing Metabolically-Labeled Glycoconjugates of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Pyrazole Synthesis via Methyl Diazoacetate Cycloaddition for Drug Discovery

Introduction to Pyrazole Synthesis and Biological Significance

Pyrazole heterocycles represent a privileged scaffold in modern medicinal chemistry with demonstrated significance in pharmaceutical and agrochemical applications. These five-membered diaza heterocycles constitute the core structural element in numerous biologically active compounds, with their synthesis presenting ongoing challenges in synthetic organic chemistry. The 1,3-dipolar cycloaddition reaction between diazo compounds and alkynes has emerged as a particularly efficient strategy for constructing functionalized pyrazole derivatives with diverse substitution patterns. Among diazo compounds, methyl diazoacetate offers distinct advantages as a versatile 1,3-dipole precursor that enables introduction of ester functionality, providing handles for further derivatization in drug discovery campaigns.

Traditional approaches to pyrazole synthesis often relied on Knorr-type condensations of 1,3-dicarbonyl compounds with hydrazines, but these methods frequently suffered from regioselectivity issues with unsymmetrical substrates and limited functional group tolerance. The cycloaddition approach using this compound addresses several of these limitations while providing access to pharmacologically relevant pyrazolecarboxylates that serve as key intermediates in the synthesis of more complex molecules. Recent advances have focused on enhancing reaction rates and regioselectivity through the development of electron-deficient dipolarophiles, particularly acetylenic iminium salts, which dramatically accelerate cycloaddition kinetics while maintaining excellent functional group compatibility [1].

The biological significance of pyrazole derivatives continues to drive methodological development, with recent studies demonstrating potent anticancer activity through modulation of key cell signaling pathways. Specifically, pyrazole-based compounds have shown remarkable efficacy in suppressing NF-κB activation and regulating inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in non-small cell lung carcinoma (A549) cells, highlighting their potential as targeted therapeutic agents for challenging oncology indications [2]. These biological findings underscore the importance of developing efficient, reproducible synthetic protocols for pyrazole scaffold assembly to support ongoing drug discovery efforts.

Cycloaddition Reaction Mechanism and Strategic Advantages

Fundamental Cycloaddition Mechanism

The synthesis of pyrazoles via 1,3-dipolar cycloaddition of this compound with alkynes represents a cornerstone methodology in heterocyclic chemistry. This transformation belongs to the category of "normal electron demand" cycloadditions, where the HOMO of the diazo compound interacts with the LUMO of the alkyne dipolarophile. This compound serves as a 1,3-dipole equivalent that, upon reaction with activated alkynes, initially forms a 3H-pyrazole intermediate through a concerted cycloaddition process. This transient species subsequently undergoes a rapid sigmatropic [1,5]-H shift to yield the aromatic 1H-pyrazole system, which represents the thermodynamically favored product [1].

The reaction mechanism proceeds through a well-defined sequence beginning with frontier molecular orbital (FMO) controlled approach of the reactants. The electron-withdrawing character of the ester group in this compound slightly lowers the HOMO energy of the diazo compound, while electron-deficient alkynes such as acetylenic iminium salts significantly lower the LUMO energy, resulting in enhanced FMO interaction and accelerated reaction kinetics. This theoretical framework explains why acetylenic iminium salts demonstrate superior reactivity compared to standard acetylenic esters, as the iminium group exerts a more potent electron-withdrawing effect than carbonyl functionality [1]. The regioselectivity of the cycloaddition is dictated by both electronic and steric factors, with the carbon terminus of the diazo compound preferentially bonding to the β-position of the acetylene moiety in unsymmetrical dipolarophiles.

Strategic Advantages in Drug Discovery

The cycloaddition of this compound with activated alkynes offers several strategic advantages for medicinal chemistry applications. First, this methodology provides direct access to 3(5)-carboxylate-functionalized pyrazoles that serve as versatile synthetic intermediates for further diversification. The ester moiety can be readily hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, enabling comprehensive structure-activity relationship (SAR) exploration. Second, the use of acetylenic iminium salts as dipolarophiles introduces a positively charged nitrogen that can be selectively modified through nucleophilic addition or hydrolysis, providing an additional vector for structural elaboration [1].

From a practical perspective, this cycloaddition approach typically proceeds with excellent regioselectivity and high functional group tolerance, accommodating various aromatic and aliphatic substituents. The reaction kinetics are particularly favorable with acetylenic iminium salts, with many transformations proceeding instantaneously at room temperature, in stark contrast to traditional approaches that often require extended reaction times at elevated temperatures [1]. This operational simplicity, combined with the potential for one-pot multistep sequences (as demonstrated by the formation of bis(iminium) products when using excess alkyne), makes this methodology particularly attractive for rapid analog synthesis in drug discovery programs.

Comparative Analysis of Pyrazole Synthesis Methodologies

Performance Comparison of Synthesis Methods

Table 1: Comparative analysis of pyrazole synthesis methods using this compound

| Methodology | Typical Conditions | Reaction Time | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Acetylenic iminium salts [1] | CH₂Cl₂, 20°C | Instantaneous | 90-99% | Exceptional reaction rate; high regioselectivity; versatile post-functionalization | Iminium salts require synthesis; hygroscopic products |

| Methyl propiolate [1] | CH₂Cl₂, 20°C | 3 days | ~88% | Commercially available reagents; moderate yields | Extremely slow at room temperature |

| Solvent-free methyl propiolate [1] | Neat, 20°C | 8 hours | ~99% | No solvent required; excellent yields | Limited substrate scope; potential safety concerns |

| InCl₃-catalyzed in water [1] | H₂O, 20°C | 24 hours | 80-95% | Aqueous medium; catalytic system | Longer reaction times |

Reaction Performance with Different Dipolarophiles

Table 2: Reaction performance of this compound with different dipolarophiles

| Dipolarophile | Temperature (°C) | Reaction Time | Yield (%) | Product Regioselectivity | Special Considerations |

|---|---|---|---|---|---|

| Propyne iminium salt 1 [1] | 20 | Instantaneous | ~99 | Complete | Forms bis(iminium) adduct with 2:1 stoichiometry |

| Internal acetylenic iminium salts 2a-d [1] | 20 | Minutes | 85-95 | High to complete | Steric effects influence reaction rate |

| Methyl diazo(phenyl)acetate with 1 [1] | 20 | Slow | Good | Complete (with rearrangement) | Van Alphen-Hüttel rearrangement observed |

| Methyl propiolate [1] | 20 | 3 days | 88 | Moderate | Thermal activation typically required |

The comparative data reveal that acetylenic iminium salts demonstrate superior performance as dipolarophiles compared to conventional acetylenic esters across multiple parameters. Most notably, the reaction rate is enhanced by several orders of magnitude, with reactions proceeding instantaneously at room temperature compared to days for standard systems. This dramatic rate acceleration is attributed to the powerful electron-withdrawing effect of the iminium group, which significantly lowers the LUMO energy of the alkyne and enhances FMO interaction with the diazo compound HOMO [1]. Additionally, the iminium functionality provides a versatile handle for post-synthetic modification that is not available in conventional approaches, enabling strategic diversification of the pyrazole core structure.

While traditional approaches using methyl propiolate can provide excellent yields under solvent-free conditions, these methods typically require longer reaction times and may exhibit more limited substrate scope. The InCl₃-catalyzed aqueous system represents an environmentally friendly alternative but still cannot match the reaction kinetics achieved with acetylenic iminium salts. The data clearly establish the methodology of choice for rapid, efficient pyrazole synthesis is the cycloaddition of this compound with acetylenic iminium salts, particularly when synthetic efficiency and downstream diversification potential are key considerations.

Experimental Protocol: Pyrazole Synthesis via this compound and Acetylenic Iminium Salts

Materials and Equipment

- This compound (1.0 equiv, commercially available, handle with appropriate safety precautions)

- Acetylenic iminium triflate salts [R–C≡C–C(Ar)=N⁺R₂ TfO⁻] (1.0-2.0 equiv, synthesized according to literature procedures [1])

- Anhydrous dichloromethane (distilled over calcium hydride)

- Molecular sieves (4Å, activated)

- Inert atmosphere equipment (nitrogen or argon gas line with flame-dried glassware)

- TLC plates (silica gel, visualization with UV and/or potassium permanganate stain)

- Flash chromatography system (silica gel, appropriate eluent systems)

- Standard characterization equipment (NMR spectrometer, LC-MS, IR spectrometer)

Step-by-Step Procedure

Reaction Setup: In an oven-dried round-bottom flask under inert atmosphere, add the acetylenic iminium triflate salt (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL). Add activated 4Å molecular sieves to maintain anhydrous conditions.

Addition of this compound: Cool the reaction mixture to 0°C using an ice bath, then add This compound (1.0 mmol, 1.0 equiv) dropwise via syringe with efficient stirring. After complete addition, remove the cooling bath and allow the reaction to warm to room temperature.

Reaction Monitoring: Monitor reaction progress by TLC analysis (typically using hexanes/ethyl acetate gradient). For terminal acetylenic iminium salts, the reaction is typically complete within minutes at room temperature. For more sterically hindered internal alkynes, extended reaction times (up to several hours) may be required.

Workup Procedure: Once complete by TLC, filter the reaction mixture to remove molecular sieves and concentrate under reduced pressure at temperatures below 35°C to prevent product decomposition.

Purification: Purify the crude product by flash column chromatography on silica gel using appropriate eluent systems (typically dichloromethane/methanol gradients). For highly hygroscopic pyrazole iminium salts, consider using anhydrous solvents and maintaining inert atmosphere throughout purification.

Product Characterization: Characterize the purified pyrazole product by ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and mass spectrometry. For the model reaction with propyne iminium salt [HC≡C–C(Ph)=N⁺Me₂ TfO⁻], the expected product is methyl 5-((dimethylamino)(phenyl)methylene)-4,5-dihydro-1H-pyrazole-3-carboxylate, which undergoes rapid tautomerization to the aromatic pyrazole system [1].

Safety Considerations and Handling Notes

- This compound is potentially explosive when heated and should always be handled behind a safety shield in a well-ventilated fume hood. Never concentrate to dryness or subject to elevated temperatures.

- Always use protective equipment when handling diazo compounds, including face shield, blast shield, and appropriate gloves.

- Acetylenic iminium salts are typically hygroscopic and should be stored in a desiccator with appropriate desiccant. Transfer materials under inert atmosphere when possible.

- Never use metal spatulas when working with diazo compounds as metal contact can catalyze decomposition.

- All reaction concentrations should be maintained below 0.1 M to minimize potential hazards associated with diazo compound accumulation.

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural confirmation of pyrazole products. For the model pyrazole iminium salt 3 derived from propyne iminium salt and this compound, characteristic signals include: the pyrazole CH-4 proton typically appears between δ 6.5-7.5 ppm in the ( ^1H ) NMR spectrum, while in the ( ^{13}C ) NMR spectrum, the corresponding carbon signal is observed at approximately δ 118.31 ppm. The NCH₃ groups of the iminium functionality typically resonate between δ 3.5-4.0 ppm in the ( ^1H ) NMR spectrum and δ 45-55 ppm in the ( ^{13}C ) NMR spectrum. The ester methyl group appears as a singlet around δ 3.7-3.9 ppm, with the carbonyl carbon observed at δ 160-165 ppm [1]. These characteristic signals, combined with the absence of alkyne and diazo precursor signals, confirm successful cycloaddition and aromatization.

Regiochemical assignment represents a critical aspect of structural characterization, particularly for unsymmetrical dipolarophiles. The regioselectivity can be confirmed through HMBC NMR experiments, which typically show ( ^4J ) correlations between the NCH₃ proton signals and one of the carbon atoms in the pyrazole ring (approximately δ 145.6 ppm). This correlation pattern unambiguously establishes the connectivity between the iminium group and the pyrazole core. For pyrazoles derived from methyl diazo(phenyl)acetate, additional evidence for regiochemistry comes from observation of the van Alphen-Hüttel rearrangement pathway, which involves sequential sigmatropic shifts ultimately leading to the thermodynamically favored regioisomer [1].

Purity Assessment and Functional Group Analysis

High-performance liquid chromatography (HPLC) and LC-MS analysis provide essential quality control data for pyrazole products, confirming both purity and molecular identity. Typical reverse-phase HPLC methods employing C18 columns with acetonitrile/water gradients (often with 0.1% formic acid modifier) effectively separate pyrazole products from potential impurities. The electrospray ionization mass spectrometry (ESI-MS) typically shows strong [M]⁺ ions for pyrazole iminium salts, with characteristic isotope patterns confirming molecular identity.

Fourier-transform infrared spectroscopy (FTIR) provides complementary functional group information, with characteristic absorptions for the ester carbonyl (∼1720 cm⁻¹), iminium functionality (broad absorption between 1650-1750 cm⁻¹), and pyrazole ring vibrations (1400-1600 cm⁻¹). The absence of diazo group absorptions (∼2100-2160 cm⁻¹) confirms complete consumption of the this compound starting material. For hygroscopic pyrazole iminium salts, Karl Fischer titration provides essential water content determination, as these materials often require careful handling to prevent hydrate formation that can complicate biological testing.

Post-Synthetic Modification and Biological Evaluation

Functional Group Interconversion Strategies

The pyrazole iminium salts produced through cycloaddition with acetylenic iminium salts offer versatile platforms for chemical diversification. The iminium functionality can be selectively reduced using hydride reagents such as LiAlH₄ to generate neutral N,N-dimethylaminomethylene derivatives. Alternatively, hydrolytic cleavage under mild acidic conditions (dilute HCl or citric acid solutions) provides access to pyrazole aldehydes, which serve as valuable synthetic intermediates for condensation reactions with nucleophiles [1]. These transformations significantly expand the structural diversity accessible from a common pyrazole iminium intermediate.

The ester functionality introduced via this compound provides additional opportunities for structural elaboration. Standard hydrolysis conditions (LiOH or NaOH in aqueous THF/MeOH) cleanly afford the corresponding carboxylic acids, which can be coupled with amines to generate amide derivatives. Alternatively, reduction with LiAlH₄ converts the ester to a primary alcohol, providing a handle for ether formation or oxidation to aldehydes. These functional group interconversions enable comprehensive exploration of structure-activity relationships around the pyrazole core, facilitating optimization of physicochemical properties for drug discovery applications.

Biological Assessment Protocols

The synthesized pyrazole derivatives should be evaluated for potential anticancer activity using established in vitro assays. The protocol typically begins with assessment of cytotoxic effects against human non-small cell lung carcinoma (A549) cells using the MTT assay. Cells are maintained in Ham's F-12 K medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For testing, cells are seeded in 96-well plates (5 × 10³ cells/well) and treated with various concentrations of pyrazole derivatives for 24-72 hours. After treatment, MTT solution (0.5 mg/mL) is added and incubated for 4 hours, followed by dissolution of formazan crystals in DMSO and measurement of absorbance at 570 nm [2].

For promising compounds, further mechanistic studies should evaluate effects on key signaling pathways. Western blot analysis can assess expression levels of proteins including NF-κB-p65, MMP-2, E-cadherin, and TNF-α in A549 cells. Typically, protein lysates (20-40 μg) are separated by SDS-PAGE (10% gel), transferred to PVDF membranes, and probed with specific primary antibodies (1:1000 dilution) followed by HRP-conjugated secondary antibodies (1:5000 dilution). Detection employs enhanced chemiluminescence with band intensity quantification using ImageJ software [2]. Additionally, ELISA-based assays can quantify cytokine production (TNF-α, IL-6) and inflammatory mediators (iNOS, COX-2) in LPS-stimulated A549 cells, providing insights into potential anti-inflammatory mechanisms that may contribute to anticancer effects.

Experimental Workflow and Signaling Pathway Visualization

Pyrazole Synthesis and Evaluation Workflow